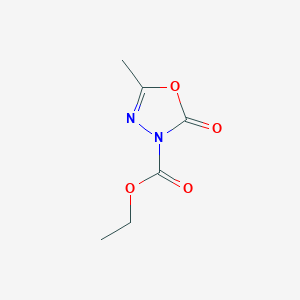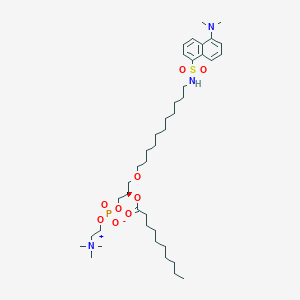![molecular formula C15H15NO5S B040399 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 117309-46-3](/img/structure/B40399.png)
2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid" is a chemical compound researched for its synthesis, molecular structure, and various properties. It is related to other compounds, such as 2-carboxy-4-methoxyphenylacetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid, which have been studied in the context of organic chemistry and pharmaceuticals.
Synthesis Analysis
The synthesis process of compounds related to 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid often involves multi-step reactions. For example, 2-carboxy-4-methoxyphenylacetic acid is prepared through sulfonation, alkali fusion, and methylation reactions from 2-carboxyphenylacetic acid, achieving an average overall yield of 70.63% in three reactions (Dai Shi-gang, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(3-bromo-4-methoxyphenyl)acetic acid, shows specific geometric features. For instance, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring, indicating distinct electronic and steric interactions (I. Guzei et al., 2010).
Chemical Reactions and Properties
Compounds like 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid are involved in various chemical reactions. For example, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile] reacts with a variety of amines and amino acid esters, indicating its reactivity and potential for synthesis applications (R. Hosmane et al., 1990).
Physical Properties Analysis
The physical properties of these compounds are characterized by solid-phase peptide synthesis techniques and other analytical methods. These methods help understand the solubility, stability, and physical form of the compound (K. Hojo et al., 2004).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are key aspects of these compounds. For instance, the stability of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid was studied in aqueous solutions, revealing rapid degradation and a mechanism involving hydrolysis and isomerization (D. Pretzer & A. Repta, 1987).
Applications De Recherche Scientifique
Application 3: Pyrrolidine Derivatives
- Summary of the Application : This compound is used in the synthesis of pyrrolidine derivatives, which are widely represented in natural products, especially in alkaloids isolated from plants or microorganisms .
- Methods of Application or Experimental Procedures : The compounds were synthesized and then assessed for their biological activity. A molecular modeling study was also conducted for some compounds .
- Results or Outcomes : The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
I also found a supplier for “2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid” which might be useful if you’re planning to conduct your own research .
Application 4: Protecting Groups in Organic Synthesis
- Summary of the Application : This compound is used as a protecting group in organic synthesis. Protecting groups are used to suppress unwanted side reactions, especially when more than one functional group is present .
- Methods of Application or Experimental Procedures : The compound is added to the double bond of an unsaturated ether in the presence of an acid catalyst .
- Results or Outcomes : The protected compound is a much weaker acid than the alkyne, and the displacement reaction can be carried out with the alkynide salt without difficulty .
I also found a supplier for “2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid” which might be useful if you’re planning to conduct your own research .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-12-7-9-13(10-8-12)22(19,20)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNBBRUKSKERPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333327 |
Source


|
| Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid | |
CAS RN |
117309-46-3 |
Source


|
| Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)